![molecular formula C10H9NO B027489 3-(Furan-2-yl)aniline CAS No. 102269-42-1](/img/structure/B27489.png)
3-(Furan-2-yl)aniline
Overview
Description
3-(Furan-2-yl)aniline is a substituted aniline with the molecular formula C10H9NO . It has a molecular weight of 159.18 g/mol .
Molecular Structure Analysis
The molecular structure of 3-(Furan-2-yl)aniline can be represented by the InChI code: InChI=1S/C10H9NO/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2 . The compound has a topological polar surface area of 39.2 Ų .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Furan-2-yl)aniline are not detailed in the literature, furan derivatives are known to undergo a variety of reactions. For example, they can participate in reactions that disrupt the cell cycle, leading to cell death via an apoptotic cascade .Physical And Chemical Properties Analysis
3-(Furan-2-yl)aniline has a molecular weight of 159.18 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 and a complexity of 149 .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including “3-(Furan-2-yl)aniline”, have shown significant antibacterial activity . They have been particularly effective against Gram-positive bacteria, including multidrug-resistant clinical isolates . This makes them a promising area of research in the development of new antimicrobial medicines.
Antifungal Activity
Compounds containing “3-(Furan-2-yl)aniline” have demonstrated antifungal properties. For instance, certain compounds inhibited the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL .
Anticancer Properties
Furan derivatives have shown potential in cancer treatment. Some chalcones containing “3-(Furan-2-yl)aniline” have exhibited different cytotoxic effects toward lung carcinoma .
Pharmaceutical Applications
“3-(Furan-2-yl)aniline” is used in the production of pharmaceuticals . The diverse biological and pharmacological properties of furan-containing compounds make them valuable in various disease areas.
Production of Resins
Apart from pharmaceuticals, “3-(Furan-2-yl)aniline” is also used in the production of resins . These resins can be used in a variety of applications, including coatings, adhesives, and sealants.
Agrochemical Applications
“3-(Furan-2-yl)aniline” finds its use in the production of agrochemicals . These chemicals are used to enhance the growth and productivity of crops.
Production of Lacquers
The compound is also used in the production of lacquers . Lacquers are a type of clear or colored wood finish that dries by solvent evaporation and can be further polished as required.
Synthesis of Novel Compounds
“3-(Furan-2-yl)aniline” serves as a key component in the synthesis of novel compounds. For instance, it has been used in the synthesis of nitrofurantoin analogues containing furan and pyrazole scaffolds .
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties . They have been employed as medicines in a variety of disease areas .
Mode of Action
Furan derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, in the realm of medicinal chemistry, furan derivatives have taken on a special position due to their remarkable therapeutic efficacy .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
properties
IUPAC Name |
3-(furan-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNKACMTMZYMNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400097 | |
Record name | 3-(furan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)aniline | |
CAS RN |
102269-42-1 | |
Record name | 3-(furan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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